molecular formula C13H8F2O3 B6398750 6-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid CAS No. 1261893-30-4

6-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid

Cat. No.: B6398750
CAS No.: 1261893-30-4
M. Wt: 250.20 g/mol
InChI Key: ULBQNQREZQHDKG-UHFFFAOYSA-N
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Description

6-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C13H8F2O3. This compound is notable for its unique structure, which includes two fluorine atoms and a hydroxyl group attached to a benzoic acid core. It is used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name

2-fluoro-6-(3-fluoro-4-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-9-3-1-2-8(12(9)13(17)18)7-4-5-11(16)10(15)6-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBQNQREZQHDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689362
Record name 3,3'-Difluoro-4'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261893-30-4
Record name 3,3'-Difluoro-4'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 6-Fluoro-2-(3-fluoro-4-oxophenyl)benzoic acid.

    Reduction: Formation of 6-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atoms can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid is unique due to the presence of two fluorine atoms and a hydroxyl group, which confer distinct chemical properties. These features make it particularly useful in applications requiring high stability and specific interactions with biological targets .

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